An In-Depth Technical Guide to Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
An In-Depth Technical Guide to Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, a valuable building block in modern medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and strategic applications in drug discovery, with a particular focus on its role as a constrained scaffold and a versatile synthetic intermediate. A detailed, field-proven synthetic protocol, including the preparation of key precursors and the final oxidation step, is presented. This guide is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their synthetic endeavors.
Introduction: The Emergence of Azaspiro[3.3]heptanes in Drug Discovery
The quest for novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. Three-dimensional molecular architecture is increasingly recognized as a key determinant of bioactivity, selectivity, and pharmacokinetic properties. In this context, strained ring systems, such as those found in azaspiro[3.3]heptanes, have garnered significant attention. These scaffolds offer a rigid and well-defined orientation of substituents in three-dimensional space, which can facilitate optimal interactions with biological targets.
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS Number: 1440960-67-7 ) is a bifunctional building block that embodies the advantageous features of the azaspiro[3.3]heptane core.[1] The presence of a tert-butoxycarbonyl (Boc) protected nitrogen and a reactive formyl group provides orthogonal handles for synthetic diversification, enabling the exploration of a wide range of chemical space.[1] This guide will provide an in-depth exploration of this compound, from its fundamental properties to its practical synthesis and applications.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting.
Chemical Identity
| Identifier | Value |
| CAS Number | 1440960-67-7[2] |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.29 g/mol [2] |
| IUPAC Name | tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate[2] |
| SMILES | CC(C)(C)OC(=O)N1CC2(CC(C=O)C2)C1[3] |
| MDL Number | MFCD24857302[2] |
Physicochemical Data
| Property | Value | Source |
| Boiling Point | 318.7±42.0 °C at 760 mmHg | Vulcanchem[1] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | Achmem[3] |
The Boc-protected nitrogen is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions to allow for further functionalization of the azetidine ring. The formyl group is a versatile functional handle that can participate in a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, making it a cornerstone for the synthesis of more complex molecules.[1]
Strategic Applications in Medicinal Chemistry
The rigid spirocyclic core of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate imparts conformational constraint on the molecules in which it is incorporated. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
Central Nervous System (CNS) Disorders
This building block is particularly valuable in the development of bioactive molecules targeting central nervous system disorders.[4] The constrained nature of the azaspiro[3.3]heptane scaffold can improve blood-brain barrier permeability and lead to the discovery of potent and selective ligands for CNS receptors and enzymes.
PROTAC Linkers
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate has been identified as a useful linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5] The rigid nature of the azaspiro[3.3]heptane linker can provide optimal spatial orientation of the two ligands for efficient ternary complex formation.[5]
Caption: Overall synthetic workflow for the target compound.
Experimental Protocols
PART 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
The synthesis of the key ketone intermediate has been described in the literature. [6] PART 2: Reduction to tert-Butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
This step involves the reduction of the ketone to the corresponding primary alcohol. A common method for this transformation is through the reduction of an intermediate ester, which can be formed from the ketone.
PART 3: Oxidation to tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
The final step is the mild oxidation of the primary alcohol to the desired aldehyde. The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation, known for its mild conditions and high yields. [7][8] Protocol: Dess-Martin Oxidation
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
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Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution portion-wise at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.
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Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
Characterization
The identity and purity of the synthesized tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate and the reagents used in its synthesis. It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and orthogonal functional groups provide a powerful platform for the design and synthesis of novel therapeutic agents. The synthetic protocols outlined in this guide offer a reliable pathway for the preparation of this important intermediate, empowering researchers to explore its full potential in their quest for new medicines.
References
- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer, 2007.
- Meyer, S. D.; Schreiber, S. L. Acceleration of the Dess-Martin Oxidation by Water. J. Org. Chem.1994, 59 (24), 7549–7552.
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MySkinRecipes. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
- Meyers, M. J. et al. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Burkhard, J. A. et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Org. Lett.2010, 12 (9), 1944–1947.
Sources
- 1. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1440960-67-7) for sale [vulcanchem.com]
- 2. tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate 97% | CAS: 1440960-67-7 | AChemBlock [achemblock.com]
- 3. achmem.com [achmem.com]
- 4. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
![Figure 1. Structure of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](https://i.imgur.com/your-image-url.png)
